molecular formula C6H15NO2S B1442959 Ethyl(1-methanesulfonylpropan-2-yl)amine CAS No. 1248494-10-1

Ethyl(1-methanesulfonylpropan-2-yl)amine

Cat. No. B1442959
M. Wt: 165.26 g/mol
InChI Key: QHBFJJFWKWVELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(1-methanesulfonylpropan-2-yl)amine, also known as MESNA, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint amine-like odor and is soluble in water and alcohol. MESNA is a derivative of ethylenediamine, and is a commonly used reagent in organic synthesis. It is also used in the production of a variety of products, including pharmaceuticals, cosmetics, and food additives.

Scientific Research Applications

Synthesis of Chiral Nonracemic Amines

Ethyl(1-methanesulfonylpropan-2-yl)amine is involved in the stereospecific substitution of optically pure ethyl methanesulfonates with various amines. This process is significant in the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines, crucial for stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center. The reaction produces N-substituted amines with inversion of configuration, demonstrating its relevance in the creation of optically pure and meso triamine ligands with stereochemical purity (Uenishi et al., 2004).

Amine Protection and Activation

The compound serves as a precursor in the formation of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a versatile sulfonating agent for amines. The Dios group, introduced through this compound, exhibits remarkable stability under basic and reductive conditions and can be removed in specific environments, illustrating its role in the protection and activation of amine synthesis (Sakamoto et al., 2006).

Ligand Synthesis for Metal Coordination

Ethyl(1-methanesulfonylpropan-2-yl)amine contributes to the synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These compounds have been analyzed for their molecular and supramolecular structures, revealing their potential as prospective ligands for metal coordination. The variation in their structures, including the presence of intermolecular π-π stacking and hydrogen bonding, underscores their application in the field of coordination chemistry (Jacobs et al., 2013).

properties

IUPAC Name

N-ethyl-1-methylsulfonylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S/c1-4-7-6(2)5-10(3,8)9/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBFJJFWKWVELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(1-methanesulfonylpropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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